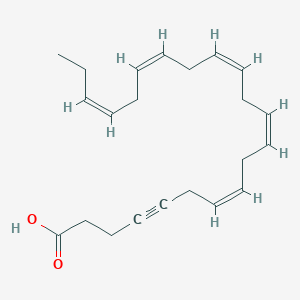

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

Descripción

Propiedades

IUPAC Name |

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXENLKNOBTVOJA-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and purification of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

An In-depth Technical Guide on the Synthesis and Purification of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed purification strategy for this compound, a complex polyunsaturated fatty acid (PUFA) with a terminal alkyne functionality. This document outlines the synthetic strategy, experimental protocols, purification methods, and analytical characterization.

Synthetic Strategy

The total synthesis of this complex fatty acid can be approached through a convergent strategy, assembling key building blocks to construct the 22-carbon chain with the required stereochemistry for the five Z-alkenes and the terminal alkyne. The proposed strategy involves the coupling of a C18 pentaene fragment with a C4 alkyne-containing fragment.

Retrosynthetic Analysis

A plausible retrosynthetic analysis is outlined below. The target molecule is disconnected at the C5-C6 bond, leading to a C4 acetylenic synthon and a C18 polyene synthon. The C18 fragment can be further broken down into smaller, readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Workflow

The forward synthesis will involve the following key steps:

-

Synthesis of the C18 Polyene Fragment: This can be achieved through iterative Wittig reactions to introduce the Z-alkenes with high stereoselectivity.

-

Synthesis of the C4 Alkyne Fragment: A simple 4-carbon chain with a terminal alkyne and a suitable functional group for coupling.

-

Coupling Reaction: A carbon-carbon bond-forming reaction, such as a Sonogashira or a related coupling, to join the two fragments.

-

Final Modification: Conversion of the terminal functional group to a carboxylic acid.

Caption: Proposed workflow for the synthesis of the target fatty acid.

Experimental Protocols

The following are detailed, hypothetical protocols for the key synthetic steps.

Synthesis of a C18 (3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenyl bromide (C18 Fragment)

This fragment can be synthesized from linolenic acid, a readily available starting material, through a series of chain elongation and functional group manipulations. A representative step, the Wittig reaction for introducing a Z-alkene, is detailed below.

Protocol: Z-Selective Wittig Reaction

-

Phosphonium Salt Formation: To a solution of triphenylphosphine (1.2 eq) in anhydrous toluene, add the corresponding alkyl halide (1.0 eq). Heat the mixture to reflux for 24 hours. Cool to room temperature, and collect the precipitated phosphonium salt by filtration. Dry under vacuum.

-

Ylide Generation: Suspend the phosphonium salt (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C.

-

Wittig Reaction: To the ylide solution, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Synthesis of but-3-yn-1-ol (C4 Fragment)

This starting material is commercially available or can be readily synthesized.

Coupling of C18 and C4 Fragments

Protocol: Sonogashira Coupling

-

To a solution of the C18-bromide (1.0 eq) and but-3-yn-1-ol (1.2 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

-

Stir the reaction mixture under an argon atmosphere at room temperature for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Oxidation to the Carboxylic Acid

Protocol: Jones Oxidation

-

Dissolve the coupled alcohol (1.0 eq) in acetone at 0 °C.

-

Add Jones reagent (2.0 eq) dropwise until a persistent orange color is observed.

-

Stir the reaction for 2 hours at 0 °C.

-

Quench the reaction by adding isopropanol until the orange color disappears.

-

Add water and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification

Purification of the final product is critical to remove byproducts and isomers. A multi-step purification strategy is recommended.

Purification Workflow

Caption: A multi-step workflow for the purification of the target fatty acid.

Purification Protocols

-

Argentation Chromatography: This technique is highly effective for separating unsaturated compounds based on the number and geometry of their double bonds. A stationary phase impregnated with silver ions is used.[1]

-

Stationary Phase: Silica gel impregnated with 10-20% (w/w) silver nitrate.

-

Mobile Phase: A gradient of hexane and ethyl acetate.

-

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the final polishing of the product to achieve high purity.[1]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and purification processes.

| Reaction Step | Reactant | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| C18 Fragment Synthesis | Starting Polyene | C18-Br | 10.0 | 7.5 | 75 |

| Coupling Reaction | C18-Br & C4-OH | Coupled Alcohol | 8.0 | 5.2 | 65 |

| Oxidation | Coupled Alcohol | Target Acid | 5.0 | 3.8 | 76 |

| Purification Step | Starting Purity (%) | Final Purity (%) | Recovery (%) |

| Silica Gel Chromatography | ~60 | ~85 | 90 |

| Argentation Chromatography | 85 | ~95 | 80 |

| Preparative HPLC | 95 | >98 | 70 |

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques.

| Analytical Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (ppm) | Peaks corresponding to olefinic, allylic, acetylenic, and carboxylic acid protons. |

| ¹³C NMR | Chemical Shift (ppm) | Peaks corresponding to sp, sp², and sp³ hybridized carbons, including the carboxyl carbon. |

| Mass Spectrometry (HRMS) | m/z | Exact mass corresponding to the molecular formula C₂₂H₂₈O₂. |

| GC-MS (as methyl ester) | Retention Time | A single major peak at a characteristic retention time. |

| HPLC | Purity | >98% peak area. |

This technical guide provides a robust framework for the synthesis, purification, and characterization of this compound. The proposed strategies and protocols are based on established chemical principles and can be adapted by researchers in the field.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid. Due to the absence of experimentally acquired spectra for this specific molecule in publicly available literature, this guide presents predicted chemical shifts and coupling constants based on established principles of NMR spectroscopy and data from structurally related compounds. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar long-chain polyunsaturated fatty acids.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known chemical shift ranges for terminal alkynes, Z-alkenes, and other functional groups typically found in polyunsaturated fatty acids.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~2.5 | t | J ≈ 7.5 |

| H-3 | ~2.4 | t | J ≈ 7.5 |

| H-5 | ~2.2 | t | J ≈ 2.7 |

| H-6 | ~3.1 | dt | J ≈ 7.0, 5.5 |

| H-7, H-8, H-10, H-11, H-13, H-14, H-16, H-17, H-19, H-20 | 5.3 - 5.5 | m | - |

| H-9, H-12, H-15, H-18 | ~2.8 | m (quintet-like) | - |

| H-21 | ~2.1 | q | J ≈ 7.5 |

| H-22 | ~0.98 | t | J ≈ 7.5 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | ~179 |

| C-2 | ~34 |

| C-3 | ~25 |

| C-4 | ~83 |

| C-5 | ~69 |

| C-6 | ~19 |

| C-7, C-8, C-10, C-11, C-13, C-14, C-16, C-17, C-19, C-20 | 127 - 132 |

| C-9, C-12, C-15, C-18 | ~26 |

| C-21 | ~21 |

| C-22 | ~14 |

Experimental Protocols

Acquiring high-resolution ¹H and ¹³C NMR spectra for long-chain unsaturated fatty acids requires careful sample preparation and optimization of acquisition parameters.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for fatty acids. Other suitable solvents include deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), depending on the desired chemical shift dispersion and potential for hydrogen bonding interactions.

-

Sample Concentration: For ¹H NMR, a concentration of 1-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal resolution of the complex olefinic and methylene proton signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time (at): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 1-5 seconds, depending on the T₁ relaxation times of the protons.

-

Number of Scans (ns): 8-16 scans are usually sufficient for a well-concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (like C-1, C-4, and C-5) which have longer T₁ relaxation times.

-

Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments: To aid in the definitive assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and connecting different spin systems.

-

Visualizations

The following diagrams illustrate the logical relationships within the molecule and a typical experimental workflow for NMR analysis.

Caption: Correlation of functional groups to their expected NMR signals.

Caption: A typical workflow for NMR sample preparation and data analysis.

mass spectrometry analysis of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Introduction

This compound is a polyunsaturated fatty acid (PUFA) characterized by five cis-double bonds and a single triple bond. Its unique structure presents both opportunities and challenges for mass spectrometry-based analysis. This guide provides a comprehensive overview of the theoretical and practical aspects of analyzing this compound, including sample preparation, ionization techniques, expected fragmentation patterns, and quantitative analysis strategies. The methodologies described herein are based on established protocols for similar long-chain PUFAs and are adapted to the specific structural features of this molecule.

Physicochemical Properties and Expected Mass Spectrometric Behavior

-

Molecular Formula: C₂₂H₃₀O₂

-

Molecular Weight: 326.47 g/mol

-

Exact Mass: 326.2246 u

The presence of a carboxylic acid group makes this molecule amenable to analysis in negative ionization mode, typically forming a [M-H]⁻ ion. The multiple sites of unsaturation (five double bonds and one triple bond) are expected to be the primary sites of fragmentation upon collisional activation.

Experimental Protocols

A robust and reproducible experimental protocol is crucial for the accurate analysis of this compound. The following sections detail recommended procedures for sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the quantitative analysis of fatty acids in complex biological matrices.[1][2]

Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from established methods for PUFA extraction from plasma.[3]

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: In a glass tube, add 100 µL of plasma. Add 10 µL of an appropriate internal standard mixture (e.g., deuterated or odd-chain fatty acids).

-

Protein Precipitation and Lysis: Add 1.5 mL of methanol and vortex for 30 seconds.

-

Lipid Extraction: Add 5 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute. Incubate at room temperature for 30 minutes on a shaker.

-

Phase Separation: Add 1.25 mL of water to induce phase separation and vortex for 30 seconds. Centrifuge at 1,000 x g for 10 minutes.

-

Collection of Organic Phase: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.

-

Drying: Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/acetonitrile 1:1, v/v).

Derivatization (Optional, for GC-MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to increase the volatility of the fatty acid.[4][5] A common method is the conversion to a pentafluorobenzyl (PFB) ester.

-

Reagent Preparation: Prepare a solution of 1% pentafluorobenzyl bromide in acetonitrile and a solution of 1% diisopropylethylamine in acetonitrile.

-

Derivatization Reaction: To the dried lipid extract, add 25 µL of each reagent. Cap the tubes and let them stand at room temperature for 20 minutes.

-

Drying: Dry the derivatized sample under a vacuum.

-

Reconstitution: Dissolve the sample in 50 µL of iso-octane for GC-MS injection.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions for the analysis of the target molecule. Optimization will be required for specific instrumentation.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is suitable for separating fatty acids.[6]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting the [M-H]⁻ ion.[6]

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF, Orbitrap) can be used.

-

Multiple Reaction Monitoring (MRM) for Triple Quadrupole:

-

Precursor Ion (Q1): m/z 325.2 (corresponding to the [M-H]⁻ of the C₂₂H₃₀O₂ isomer, assuming the user provided the correct formula for the named compound which is C₂₂H₃₀O₂ and not C₂₂H₃₄O₂ as found in some searches for a similar but different compound).

-

Product Ions (Q3): Specific product ions would need to be determined experimentally by infusing a standard of the compound and performing a product ion scan. Likely product ions would result from cleavages at the positions of the double and triple bonds.

-

-

Source Parameters:

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

-

Data Presentation: Quantitative Analysis

Quantitative analysis of this compound would involve the use of an internal standard and a calibration curve. The following tables are examples of how such data would be presented.

Table 1: Example Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 50,200 | 0.305 |

| 50 | 75,800 | 49,900 | 1.519 |

| 100 | 152,100 | 50,300 | 3.024 |

| 500 | 760,500 | 50,000 | 15.210 |

| 1000 | 1,515,000 | 49,800 | 30.422 |

| Linearity (R²) | 0.999 |

Table 2: Example Quantitative Results for Plasma Samples

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Control 1 | 25,400 | 50,300 | 0.505 | 16.6 |

| Control 2 | 28,900 | 49,800 | 0.580 | 19.1 |

| Treated 1 | 85,600 | 50,100 | 1.709 | 56.2 |

| Treated 2 | 92,300 | 49,900 | 1.850 | 60.8 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of the target fatty acid.

Hypothetical Signaling Pathway

Caption: Hypothetical metabolic pathway of the target fatty acid.

Predicted Fragmentation Pattern

While experimental data is not available, a predicted fragmentation pattern for the [M-H]⁻ ion of this compound (m/z 325.2) can be postulated based on the known behavior of PUFAs. Fragmentation will likely be initiated at the carboxylic acid group and proceed along the carbon chain, with cleavages influenced by the positions of the double and triple bonds.

-

Loss of CO₂: A characteristic loss of 44 Da (CO₂) from the carboxylate anion is expected, yielding a fragment at m/z 281.2.

-

Chain Cleavages: A series of fragments resulting from cleavages along the hydrocarbon chain, particularly at the allylic and propargylic positions, would be anticipated. The presence of the triple bond at the 4-position is expected to yield unique fragments compared to standard PUFAs. For instance, cleavage between C5 and C6 would be facilitated by the triple bond.

Further detailed fragmentation analysis would require high-resolution mass spectrometry and comparison with synthesized standards.

Conclusion

The mass spectrometric analysis of this compound requires careful consideration of its unique chemical structure. The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to develop and validate robust analytical methods for the identification and quantification of this novel fatty acid. The combination of optimized sample preparation, high-resolution LC-MS/MS, and thoughtful data analysis will be key to elucidating its biological roles and potential therapeutic applications.

References

- 1. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Quantitative Determination of PUFA-Related Bioactive Lipids for Functional Lipidomics Using High-Resolution Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

solubility of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid in organic solvents

An In-depth Technical Guide on the Solubility of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid in Organic Solvents

Disclaimer: Publicly available, quantitative solubility data for the specific compound this compound is limited. This guide provides a general qualitative solubility profile based on its chemical structure and outlines a comprehensive experimental protocol for determining its solubility in various organic solvents.

Introduction

This compound is a polyunsaturated fatty acid (PUFA) characterized by a 22-carbon chain containing five cis-double bonds and a terminal triple bond. Its structure suggests a high degree of unsaturation and a long hydrophobic carbon tail, which are key determinants of its solubility. Understanding the solubility of this compound is crucial for its handling, formulation, and application in various research and development settings, including as a potential therapeutic agent.

Predicted Solubility Profile

The molecular structure of this compound, with its long lipophilic hydrocarbon chain, suggests it will be sparingly soluble in polar solvents and more readily soluble in nonpolar organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): The compound is expected to exhibit good solubility in these solvents due to the favorable van der Waals interactions between the long hydrocarbon chain and the solvent molecules.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Moderate to good solubility is anticipated in these solvents. The carboxylic acid head can engage in dipole-dipole interactions, while the hydrocarbon tail can interact with the organic part of the solvent.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The solubility in short-chain alcohols is expected to be moderate. While the carboxylic acid group can form hydrogen bonds with the solvent, the long, nonpolar carbon chain will limit overall solubility. Solubility will likely decrease as the chain length of the alcohol increases.

-

Aqueous Solutions: The compound is expected to be poorly soluble in water, a characteristic of long-chain fatty acids.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of the fatty acid to a known volume of the selected organic solvent in a vial. The exact amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or GC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Organic Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | ||

| Toluene | Nonpolar | ||

| Chloroform | Nonpolar | ||

| Diethyl Ether | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| Dimethylformamide (DMF) | Polar Aprotic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

Technical Whitepaper: (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid - A Chemical Probe for Elucidating Biological Targets in Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the potential biological targets of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid, a synthetic analog of docosahexaenoic acid (DHA). Due to the presence of a terminal alkyne group, this molecule serves as a powerful chemical probe for activity-based protein profiling (ABPP) and target identification in the complex landscape of lipid metabolism. This document details the principles of its application, potential enzyme targets based on analogous compounds, and detailed experimental protocols for its use in identifying and validating protein interactions.

Introduction: A Novel Probe for Lipid Biology

This compound is a structurally modified version of docosahexaenoic acid (DHA), a critical omega-3 polyunsaturated fatty acid (PUFA). The key modification is the introduction of a triple bond (alkyne) at the 4th carbon position. This alkyne group functions as a bioorthogonal handle, meaning it is chemically inert in biological systems but can be specifically reacted with a complementary azide-containing reporter tag through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This property allows for the visualization, enrichment, and identification of proteins that interact with or metabolize this fatty acid analog.

The primary application of this compound is in Activity-Based Protein Profiling (ABPP) , a chemical proteomics technology that enables the functional characterization of enzymes in their native environment.[3][4] By introducing this "clickable" DHA analog into cells or tissues, researchers can trace its metabolic fate and identify its protein binding partners, thereby uncovering its biological targets.

Potential Biological Targets

As an analog of DHA, this compound is expected to interact with enzymes and proteins involved in fatty acid metabolism and signaling. The introduction of the alkyne group may alter its substrate specificity or turn it into an inhibitor of certain enzymes. Based on studies of DHA and other alkyne-containing fatty acid probes, the following enzyme families are considered high-priority potential targets.

Cyclooxygenases (COX-1 and COX-2)

Cyclooxygenases are key enzymes in the conversion of polyunsaturated fatty acids into prostaglandins and other inflammatory mediators. DHA is a known substrate and modulator of COX enzymes. The alkyne-containing analog may act as a substrate or an inhibitor.

Lipoxygenases (LOX)

Lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides, which are precursors to signaling molecules like leukotrienes and lipoxins. Different LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) exhibit specificity for different fatty acids. Nitro-derivatives of oleic and linoleic acid have been shown to inhibit 5-LOX with IC50 values in the low micromolar range.[5]

Fatty Acyl-CoA Synthetases and Acyltransferases

Before entering metabolic pathways, fatty acids are activated to their coenzyme A (CoA) thioesters by acyl-CoA synthetases. Fatty acyltransferases are responsible for the covalent attachment of fatty acids to proteins (acylation), a post-translational modification that affects protein localization and function. Alkyne-containing fatty acids are known to be incorporated into proteins via this mechanism, making acyltransferases a primary target class for this probe.[2]

Quantitative Data for Analogous Compounds

| Fatty Acid/Analog | Target Enzyme | Assay System | IC50 (µM) | Reference(s) |

| Nitro-oleic acid (NO2-OA) | 5-Lipoxygenase (5-LOX) | Intact human PMNLs | 0.9 ± 0.2 | [5] |

| Nitro-linoleic acid (NO2-LA) | 5-Lipoxygenase (5-LOX) | Intact human PMNLs | 1.9 ± 0.5 | [5] |

| Linoleyl hydroxamic acid (LHA) | 5-Lipoxygenase (h5-LO) | Recombinant human | 7 | [6] |

| Linoleyl hydroxamic acid (LHA) | 12-Lipoxygenase (12-LO) | Porcine leukocyte | 0.6 | [6] |

| Linoleyl hydroxamic acid (LHA) | 15-Lipoxygenase (15-LO) | Rabbit reticulocyte | 0.02 | [6] |

| Linoleyl hydroxamic acid (LHA) | Cyclooxygenase-1 (COX-1) | Ovine | 60 | [6] |

| Linoleyl hydroxamic acid (LHA) | Cyclooxygenase-2 (COX-2) | Ovine | 60 | [6] |

| 1α,25(OH)2-16-ene-23-yne-D3 | Cyclooxygenase-2 (COX-2) | In vitro enzyme assay | 0.0058 | [7] |

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway Involvement

The probe, as a DHA analog, is expected to influence the arachidonic acid cascade, which is central to inflammation. By potentially inhibiting COX and LOX enzymes, it could modulate the production of prostaglandins and leukotrienes.

Experimental Workflow for Target Identification

The general workflow for identifying the biological targets of this probe involves metabolic labeling of cells, click chemistry to attach a reporter tag (e.g., biotin), enrichment of labeled proteins, and identification by mass spectrometry.

Detailed Experimental Protocols

Protocol for Metabolic Labeling and In-Gel Fluorescence Analysis

This protocol is adapted for visualizing proteins that are covalently modified by the alkyne-DHA probe.

Materials:

-

This compound (alkyne-DHA probe)

-

Cell culture medium and appropriate cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click reaction cocktail components:

-

Azido-rhodamine (or other fluorescent azide)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

-

SDS-PAGE equipment and reagents

-

Fluorescence gel scanner

Procedure:

-

Metabolic Labeling: Culture cells to desired confluency. Replace the medium with fresh medium containing the alkyne-DHA probe (typically 25-100 µM). Incubate for 4-24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in lysis buffer on ice. Clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

-

Click Reaction: In a microcentrifuge tube, combine 50 µg of protein lysate with the click reaction cocktail. A typical cocktail for a 50 µL reaction includes: 1 µL of 5 mM azido-rhodamine, 2.5 µL of 2 mM TBTA, 1 µL of 50 mM TCEP, and 1 µL of 50 mM CuSO4. Incubate at room temperature for 1 hour.[8]

-

Sample Preparation for SDS-PAGE: Precipitate the protein by adding methanol/chloroform. Resuspend the protein pellet in SDS-PAGE loading buffer.

-

In-Gel Fluorescence Scanning: Separate the proteins on a polyacrylamide gel. After electrophoresis, scan the gel using a fluorescence imager with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., rhodamine).[8][9]

-

Coomassie Staining: After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

Protocol for Target Identification by Mass Spectrometry

This protocol details the enrichment and preparation of probe-labeled proteins for identification by LC-MS/MS.

Materials:

-

Biotin-azide conjugate

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS, high salt buffer)

-

Urea solutions (6 M and 2 M in PBS)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS equipment

Procedure:

-

Labeling and Click Chemistry: Follow steps 1-4 from Protocol 5.1, but use an azide-biotin tag instead of a fluorescent azide.

-

Enrichment of Biotinylated Proteins: Add streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.[1]

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with PBS containing 1% SDS, high salt buffer (e.g., 1 M NaCl), and finally PBS to remove non-specifically bound proteins.

-

On-Bead Reduction and Alkylation: Resuspend the beads in 6 M urea in PBS. Add DTT to a final concentration of 10 mM and incubate at 65°C for 15 minutes. Cool to room temperature, then add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.

-

On-Bead Digestion: Wash the beads with PBS to remove urea. Resuspend the beads in a digestion buffer (e.g., 2 M urea in PBS with 1 mM CaCl2). Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.[1]

-

Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides. Perform additional elution steps with 50% acetonitrile/0.1% formic acid to recover all peptides.

-

LC-MS/MS Analysis: Desalt the peptide mixture using a C18 StageTip. Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

-

Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were labeled with the alkyne-DHA probe.

Conclusion

This compound represents a valuable tool for chemical proteomics, enabling the exploration of the complex roles of DHA and its metabolites in cellular processes. While specific target data for this particular isomer is still emerging, its structural similarity to DHA and other fatty acid probes suggests a high potential for interaction with key enzymes in inflammatory and metabolic pathways, such as cyclooxygenases and lipoxygenases. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to utilize this and similar probes for the discovery and validation of novel drug targets and to deepen our understanding of lipid biology. The key to interpreting the results will be a careful comparison with control experiments and an awareness that the alkyne modification can alter the biochemical properties of the parent fatty acid.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Electrophilic Fatty Acid Species Inhibit 5-Lipoxygenase and Attenuate Sepsis-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

In Vitro Cytotoxicity of Novel Fatty Acid Analogs: A Technical Guide Focused on (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid and Related Structures

Disclaimer: As of late 2025, publicly accessible research detailing the specific in vitro cytotoxicity of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is exceptionally limited. One commercial source suggests potential antineoplastic, anti-inflammatory, and antimycobacterial activity, with an IC50 of 6 μM against Mycobacterium tuberculosis H37Ra, though the primary research source for this data is not provided[1].

This guide has been constructed to provide a comprehensive framework for researchers and drug development professionals interested in this molecule. It leverages detailed data from structurally related compounds—specifically polyunsaturated fatty acids (PUFAs) like Docosahexaenoic Acid (DHA) and various alkynoic fatty acids—to present the experimental protocols, potential mechanisms of action, and data presentation formats that would be critical in evaluating the cytotoxic properties of this target compound.

Quantitative Cytotoxicity Data of Structurally Related Fatty Acids

The cytotoxic potential of a novel compound is typically quantified by its IC50 or EC50 value—the concentration required to inhibit 50% of a biological process, such as cell proliferation. The following table summarizes data from studies on derivatives of DHA and Linoleic Acid (LA), which serve as important benchmarks for potential anticancer activity.

| Compound ID | Parent Molecule | Cell Line | Assay | Exposure Time (h) | IC50 / EC50 (μM) | Citation |

| D3 | DHA | MCF-7 | MTT | 72 | 15.96 ± 2.89 | [2] |

| L3 | LA | MCF-7 | MTT | 72 | 24.64 ± 1.81 | [2] |

MCF-7: Human breast adenocarcinoma cell line. DHA: Docosahexaenoic Acid. LA: Linoleic Acid. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Potential Mechanisms of Action & Signaling Pathways

Based on studies of related PUFAs and their derivatives, the cytotoxic effects of novel fatty acids against cancer cells may be mediated through the induction of apoptosis (programmed cell death). Key events in this process often include the activation of caspase cascades and disruption of mitochondrial function.

Apoptosis Induction Pathway

Derivatives of DHA and LA have been shown to induce apoptosis in MCF-7 breast cancer cells. Compound D3 (derived from DHA) and L3 (derived from LA) induced apoptosis rates of 47.1% and 20.5%, respectively, in addition to causing necrosis[2]. This suggests a mechanism involving the activation of cell death pathways. A generalized pathway for apoptosis induction is visualized below.

Caption: Generalized signaling pathway for apoptosis induction.

Detailed Experimental Protocols

The following sections describe standard methodologies for assessing the in vitro cytotoxicity of a novel compound. These protocols are based on established practices used in the evaluation of fatty acid derivatives[2].

Cell Culture and Maintenance

-

Cell Lines: Human breast adenocarcinoma (MCF-7) cells and normal human dermal fibroblasts (HDF) are used to assess cancer-specific cytotoxicity versus effects on healthy cells.

-

Culture Medium: Cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay Protocol

The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cells are harvested from culture flasks using trypsin and seeded into 96-well microplates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in culture medium to achieve the final desired test concentrations.

-

Cell Treatment: After 24 hours of incubation, the culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

Incubation: The treated plates are incubated for a specified period, typically 72 hours, under standard culture conditions.

-

MTT Addition: Following the incubation period, 20 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The workflow for a typical in vitro cytotoxicity screening experiment is outlined in the diagram below.

Caption: Standard workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of this compound remains to be published, the established anticancer properties of related PUFAs and alkynoic acids provide a strong rationale for its investigation. The presence of both multiple double bonds and a triple bond within a 22-carbon backbone is a unique structural feature that warrants evaluation.

Future research should focus on executing the protocols outlined in this guide to determine the compound's IC50 values across a panel of cancer cell lines and normal control cells. Should significant and selective cytotoxicity be observed, subsequent studies should aim to elucidate the specific molecular mechanisms, including the key signaling pathways (e.g., apoptosis, cell cycle arrest) through which it exerts its effects.

References

An In-depth Technical Guide on the Putative Enzymatic Metabolism of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

Disclaimer: As of the date of this report, a thorough review of the scientific literature reveals no specific studies on the enzymatic metabolism of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid. The presence of a triple bond at the 4th carbon position (a 4-ynoic acid) makes this a unique fatty acid. However, its structural similarity to the well-studied omega-3 fatty acid, (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid (DPA), allows for a predictive analysis of its potential metabolic fate. This guide, therefore, presents a hypothetical metabolic profile based on the known enzymatic pathways that metabolize DPA and other polyunsaturated fatty acids (PUFAs). The introduction of the 4-ynoic acid moiety may influence its role as a substrate, an inhibitor, or lead to the formation of novel metabolites.

Core Metabolic Pathways for Polyunsaturated Fatty Acids

Polyunsaturated fatty acids are primarily metabolized through three major enzymatic pathways:

-

Cyclooxygenases (COX): These enzymes catalyze the formation of prostaglandins and thromboxanes.[1][2][3]

-

Lipoxygenases (LOX): These enzymes are responsible for the synthesis of leukotrienes, lipoxins, and other hydroxylated fatty acids.[1][2]

-

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes produces epoxides and hydroxylated fatty acids.[1][4][5]

Putative Metabolism of this compound

Based on the metabolism of DPA, the title compound is likely to be a substrate for COX, LOX, and CYP enzymes. The presence of the 4-ynoic acid could, however, alter the kinetics and product profiles of these reactions.

Cyclooxygenase (COX) Pathway

DPA is known to interfere with the cyclooxygenase pathway, inhibiting the aggregation of platelets.[6] It is metabolized by COX enzymes to produce various bioactive eicosanoids.[7] Specifically, COX-2 has been shown to mediate the formation of electrophilic fatty acid oxo-derivatives (EFOXs) from DPA.[8] Given this, this compound may also be converted by COX enzymes, potentially leading to novel prostanoid-like structures. The triple bond might also act as an inhibitor of COX enzymes.

Lipoxygenase (LOX) Pathway

In platelets, DPA is metabolized by lipoxygenase to form 11-hydroxy-7,9,13,16,19- and 14-hydroxy-7,10,12,16,19-DPA.[9] DPA has been shown to accelerate the lipoxygenase pathway, which contributes to its potent anti-platelet aggregation effects.[6] It is plausible that the title compound would also be a substrate for LOX enzymes, leading to the formation of hydroxylated derivatives. The position of hydroxylation would be of interest to determine the biological activity of these novel metabolites.

Cytochrome P450 (CYP) Pathway

CYP enzymes, particularly isoforms from the CYP2C and CYP2J subfamilies, are known to metabolize various PUFAs, including DPA, to form epoxides and hydroxylated products.[10] For instance, CYP enzymes can convert DPA into epoxydocosapentaenoic acids (EpDPEs).[11] It is therefore anticipated that this compound could be metabolized by CYP enzymes to produce novel epoxides and hydroxylated metabolites. The electronic nature of the triple bond might influence the regioselectivity of the epoxidation and hydroxylation reactions.

Quantitative Data on the Metabolism of Analogous Fatty Acids

As no direct quantitative data exists for the title compound, the following table summarizes findings related to the metabolism of its close structural analog, DPA.

| Enzyme Pathway | Enzyme/Cell Type | Key Findings | Reference |

| Lipoxygenase | Platelets | Metabolized to 11-hydroxy-DPA and 14-hydroxy-DPA. | [9] |

| Cyclooxygenase | Platelets | Potently inhibits collagen- or arachidonic acid-stimulated platelet aggregation. Suppresses thromboxane A2 formation. | [6] |

| Lipoxygenase | Platelets | Enhances the formation of 12-hydroxyeicosatetraenoic acid. | [6] |

| Retroconversion | In vitro | Retro-converted to Eicosapentaenoic Acid (EPA). | [9] |

| Conversion to DHA | In vivo (liver) | Limited conversion to Docosahexaenoic Acid (DHA). | [9] |

Experimental Protocols for Studying PUFA Metabolism

The following are generalized protocols that can be adapted to study the enzymatic metabolism of this compound.

In Vitro Enzyme Assays with Recombinant Enzymes

-

Objective: To determine if the compound is a substrate for specific COX, LOX, or CYP isoforms.

-

Methodology:

-

Incubate the test compound at various concentrations with a specific recombinant human COX, LOX, or CYP enzyme in an appropriate buffer system.

-

For CYP enzymes, a NADPH-generating system is required.

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

-

The reaction is terminated by the addition of a solvent (e.g., ice-cold acetonitrile).

-

The mixture is centrifuged, and the supernatant is collected for analysis.

-

Metabolite formation is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The identity of the metabolites can be confirmed using authentic standards if available.

-

Cell-Based Metabolism Assays

-

Objective: To study the metabolism of the compound in a cellular context.

-

Methodology:

-

Culture relevant cell types (e.g., human platelets, endothelial cells, or macrophages) to a suitable confluency.

-

Treat the cells with the test compound at various concentrations for different time points.

-

For studies involving induced enzymes like COX-2, cells may be pre-treated with an inflammatory stimulus (e.g., IL-1α).

-

After incubation, the cell culture medium is collected, and the cells are harvested.

-

Lipids are extracted from both the medium and the cells using a suitable solvent extraction method (e.g., Folch or Bligh-Dyer).

-

The extracted lipids are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Microsomal Metabolism Assays

-

Objective: To assess the metabolism by a mixture of membrane-bound enzymes, primarily CYPs.

-

Methodology:

-

Incubate the test compound with liver or other tissue microsomes in the presence of a NADPH-generating system.

-

The reaction is carried out at 37°C and terminated after a specific time.

-

The reaction mixture is processed to extract the lipids.

-

The formation of metabolites is determined by LC-MS/MS analysis.

-

Visualizations of Putative Metabolic Pathways

The following diagrams illustrate the known metabolic pathways for DPA, which serve as a model for the potential metabolism of this compound.

Caption: Putative Cyclooxygenase (COX) pathway for DPA metabolism.

Caption: Potential Lipoxygenase (LOX) pathway for DPA metabolism.

Caption: Predicted Cytochrome P450 (CYP) metabolism of DPA.

Caption: DPA retroconversion to EPA and elongation/desaturation to DHA.

References

- 1. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 2. skinident.world [skinident.world]

- 3. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Metabolism of eicosapentaenoic and docosahexaenoic acids by recombinant human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Involvement of lipoxygenase pathway in docosapentaenoic acid-induced inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fennetic.net [fennetic.net]

- 8. Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is a novel molecular entity for which detailed experimental data is not publicly available. This guide provides a comprehensive, theoretical framework for its structural elucidation based on established analytical chemistry principles and predictive models for a molecule with its proposed structure. The data presented herein is hypothetical and intended to serve as a benchmark for future experimental work.

Introduction

This compound represents a unique polyunsaturated fatty acid (PUFA) analog. It incorporates five Z (cis) double bonds, characteristic of many biologically important omega-3 and omega-6 fatty acids, combined with a terminal alkyne functionality at the 4-position. This terminal alkyne serves as a powerful chemical handle for "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC), making this molecule an invaluable probe for chemical biology, metabolic labeling, and target identification studies.

The definitive confirmation of its structure is paramount before its use in biological systems. This technical guide outlines a systematic workflow for the complete structural elucidation of this compound, detailing the expected outcomes from key analytical techniques and providing generalized protocols for their execution.

Predicted Physicochemical Properties and Spectroscopic Data

The initial step in characterization involves determining the fundamental properties of the purified compound and predicting its spectroscopic signatures.

General Properties

| Property | Predicted Value |

| Molecular Formula | C₂₂H₃₀O₂ |

| Exact Mass | 326.2246 g/mol |

| Molecular Weight | 326.47 g/mol |

| Elemental Composition | C: 80.93%, H: 9.26%, O: 9.80% |

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework. Experiments would be conducted in a deuterated solvent such as chloroform-d (CDCl₃).

Table 2.2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-21 (CH₃) | 0.97 | t | 7.5 |

| H-20 (CH₂) | 2.08 | p | 7.5 |

| H-18 (Allylic CH₂) | 2.81 | m | - |

| H-15 (Allylic CH₂) | 2.81 | m | - |

| H-12 (Allylic CH₂) | 2.81 | m | - |

| H-9 (Allylic CH₂) | 2.81 | m | - |

| H-6 (Allylic CH₂) | 2.45 | m | - |

| H-19, H-16, H-13, H-10, H-7 (Olefinic CH) | 5.30 - 5.45 | m | Jcis ≈ 10-12 |

| H-5 (Alkynyl-CH) | 2.15 | t | 2.6 |

| H-3 (Propargylic CH₂) | 2.50 | dt | 7.5, 2.6 |

| H-2 (α-CH₂) | 2.35 | t | 7.5 |

| COOH | ~11-12 | br s | - |

Table 2.2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (COOH) | ~179.0 |

| C-2 | ~33.5 |

| C-3 | ~15.0 |

| C-4 (Alkyne) | ~82.0 |

| C-5 (Alkyne) | ~70.0 |

| C-6 | ~20.5 |

| C-7, C-10, C-13, C-16, C-19 (Olefinic) | ~127.0 - 132.0 |

| C-8, C-11, C-14, C-17 (Bis-allylic) | ~25.6 |

| C-9, C-12, C-15, C-18 (Allylic) | ~20.5 - 27.2 |

| C-20 | ~20.6 |

| C-21 | ~14.1 |

| C-22 | Not Applicable |

Predicted Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem MS (MS/MS) helps verify the acyl chain structure.

Table 2.3.1: Predicted HRMS and MS/MS Fragmentation Data

| Ionization Mode | Ion | Predicted m/z | Notes |

|---|---|---|---|

| ESI (-) | [M-H]⁻ | 325.2173 | Deprotonated molecular ion. Confirms molecular formula C₂₂H₃₀O₂. |

| ESI (-) | [M-H-CO₂]⁻ | 281.2275 | Characteristic loss of CO₂ from the carboxylate anion. |

| ESI (+) | [M+H]⁺ | 327.2319 | Protonated molecular ion. |

| ESI (+) | [M+Na]⁺ | 349.2138 | Sodium adduct, common in ESI. |

| ESI (+) | [M+H-H₂O]⁺ | 309.2213 | Loss of water from the protonated molecule. |

Predicted Infrared (IR) and UV-Visible (UV-Vis) Data

Table 2.4.1: Predicted IR and UV-Vis Absorption Data

| Spectroscopy | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | O-H stretch (Carboxylic Acid) | 3300 - 2500 (very broad) |

| C-H stretch (sp³) | 2960, 2930, 2860 | |

| C-H stretch (sp², Olefinic) | ~3010 | |

| C≡C-H stretch (Terminal Alkyne) | ~3300 (sharp) | |

| C=O stretch (Carboxylic Acid) | ~1710 (strong) | |

| C=C stretch (Z-alkene) | ~1655 (medium) | |

| C≡C stretch (Alkyne) | ~2120 (weak) |

| UV-Vis | π → π* | λmax < 200 nm |

Note on UV-Vis: The five double bonds are non-conjugated (isolated by methylene groups). Therefore, no significant absorption in the visible range is expected. The molecule will appear colorless. The spectrum will show strong absorbance in the far UV region due to the five isolated chromophores, but this is typically below the analytical window of standard spectrophotometers.

Experimental Protocols

The following are generalized protocols for acquiring the data necessary for structural confirmation.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified fatty acid in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: 32-64 scans, spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 240 ppm, relaxation delay of 2 seconds.

-

-

2D NMR Acquisition (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks (e.g., through the aliphatic chain).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting molecular fragments (e.g., from the carbonyl carbon to H-2 and H-3).

-

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the fatty acid in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument coupled to an Electrospray Ionization (ESI) source.

-

Full Scan Acquisition:

-

Infuse the sample directly or via liquid chromatography (LC).

-

Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.

-

Ensure mass accuracy is below 5 ppm using an appropriate lock mass or internal calibrant.

-

-

Tandem MS (MS/MS) Acquisition:

-

Perform fragmentation analysis on the parent ion of interest (e.g., [M-H]⁻ at m/z 325.2).

-

Use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film by dissolving a small amount of the oily fatty acid in a volatile solvent (e.g., dichloromethane), applying a drop onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Record a background spectrum of the clean salt plate or ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

-

Mandatory Visualizations

Structural Elucidation Workflow

Preliminary Screening of Bioactivity for Novel Polyunsaturated Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary in vitro screening methodologies to assess the bioactivity of novel polyunsaturated fatty acids (PUFAs). It details experimental protocols for evaluating cytotoxicity and anti-inflammatory potential, and illustrates the key signaling pathways influenced by PUFAs.

Introduction

Novel polyunsaturated fatty acids (PUFAs) represent a promising frontier in the development of new therapeutic agents, owing to their diverse biological activities. Preliminary screening for bioactivity is a critical first step in identifying lead compounds with potential applications in oncology, inflammatory diseases, and beyond. This document outlines a systematic approach to the initial in vitro evaluation of novel PUFAs, focusing on cytotoxicity and anti-inflammatory effects, two key indicators of therapeutic potential.

Data Presentation: Bioactivity of Novel PUFA Derivatives

The following tables summarize the cytotoxic and anti-inflammatory activities of selected novel PUFA derivatives from recent studies, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Novel PUFA Derivatives Against Various Cancer Cell Lines

| Compound ID | Parent PUFA | Derivative Type | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |

| D3 | DHA | Amide | MCF-7 | Breast | 15.96 ± 2.89 | [1][2] |

| L7 | LA | Amide | MCF-7 | Breast | 19.2 ± 2.93 | [1] |

| L3 | LA | Amide | MCF-7 | Breast | 24.64 ± 1.81 | [1][2] |

| Compound 2 | Quercetin-fatty acid hybrid | HCT116 | Colon | 0.34 | [3] | |

| Compound 1 | Quercetin-fatty acid hybrid | HCT116 | Colon | 22.4 | [3] | |

| But-BA-Lip | Betulinic acid-butyric acid ester | Liposomal | HT-29 | Colon | 30.57 | [4] |

| But-BA-Lip | Betulinic acid-butyric acid ester | Liposomal | NCI-H460 | Lung | 30.74 | [4] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; DHA: Docosahexaenoic acid; LA: Linoleic acid.

Table 2: Anti-inflammatory Activity of a Novel PUFA Derivative

| Compound ID | Parent PUFA | Assay | Target Cytokine(s) | Cell Line | IC50 (µM) | Reference |

| 4k | ω-3 PUFA | Cytokine release | IL-6, TNF-α, IL-1β | RAW 264.7 | Low micromolar range | [4] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the preliminary screening of novel PUFAs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the novel PUFA derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Cytokine Quantification by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for quantifying the concentration of specific proteins, such as cytokines, in a sample.

Principle: This sandwich ELISA protocol uses a capture antibody coated on a 96-well plate to bind the cytokine of interest from the sample. A biotinylated detection antibody then binds to the captured cytokine, followed by the addition of a streptavidin-enzyme conjugate. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the cytokine.

Protocol:

-

Cell Culture and Treatment: Seed appropriate immune cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat the cells with various concentrations of the novel PUFA for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), for a specified period (e.g., 24 hours) to induce cytokine production.

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to determine the concentration of the cytokine in the samples. Calculate the percentage of inhibition of cytokine production by the novel PUFA and determine the IC50 value.

Mechanistic Studies: Western Blotting for Signaling Protein Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is then probed with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme is used for detection.

Protocol:

-

Cell Lysis: Treat cells with the novel PUFA and/or an inflammatory stimulus. Lyse the cells to release the proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated NF-κB p65 or p38 MAPK).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the preliminary bioactivity screening of novel PUFAs.

Experimental Workflows

Signaling Pathways

Conclusion

The preliminary screening of novel polyunsaturated fatty acids for bioactivity is a multifaceted process that provides crucial insights into their therapeutic potential. By systematically evaluating cytotoxicity and anti-inflammatory properties through robust in vitro assays, researchers can identify promising lead compounds for further development. The experimental protocols and workflows outlined in this guide, in conjunction with an understanding of the underlying signaling pathways, provide a solid framework for the initial stages of drug discovery in this exciting field. Further investigation into a wider array of novel PUFA structures and their derivatives will undoubtedly uncover new therapeutic opportunities.

References

An In-depth Technical Guide to the Physicochemical Properties of Alkyne-Modified Docosahexaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and biological applications of alkyne-modified docosahexaenoic acid (DHA). The introduction of a terminal alkyne group to the omega-end of DHA creates a powerful chemical reporter for "click chemistry" applications. This modification allows for the facile attachment of various reporter tags, such as fluorophores and biotin, enabling the visualization and tracking of DHA metabolism and its incorporation into complex lipids. This guide is intended to be a valuable resource for researchers utilizing alkyne-modified DHA in the fields of lipid biology, drug development, and chemical biology.

Introduction

Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) that is highly enriched in the brain and retina, where it plays a vital role in neuronal function and visual acuity.[1] Its complex structure, with six cis double bonds, imparts unique properties to cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. To better understand the intricate metabolic pathways and signaling roles of DHA, chemical tools that enable its tracking and identification within a cellular context are invaluable.

Alkyne-modified DHA, typically with a terminal alkyne at the omega-position (ω-alkyne DHA), has emerged as a key tool in chemical biology. The alkyne group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo specific and efficient covalent reactions with an azide partner through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This allows researchers to "click" on a variety of reporter molecules to the alkyne-tagged DHA after it has been metabolically incorporated into cells.[4]

Physicochemical Properties

The introduction of a terminal alkyne modifies the physicochemical properties of DHA. The key properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaen-21-ynoic acid | |

| Molecular Formula | C₂₂H₂₈O₂ | |

| Molecular Weight | 324.5 g/mol | |

| Appearance | A solution in ethanol | |

| Purity | ≥98% | |

| λmax | 224 nm | |

| Storage | -20°C | |

| Stability | ≥ 2 years |

Solubility

| Solvent | Solubility | Reference |

| DMF | 50 mg/mL | |

| DMSO | 50 mg/mL | |

| Ethanol | 50 mg/mL | |

| PBS (pH 7.2) | 0.1 mg/mL |

Synthesis of Alkyne-Modified Docosahexaenoic Acid

The synthesis of terminal alkyne-modified DHA typically involves the conversion of a suitable precursor derived from native DHA. Common methods for introducing a terminal alkyne from an aldehyde include the Corey-Fuchs reaction and the Ohira-Bestmann reaction.[5][6]

Synthetic Workflow

The general workflow for synthesizing ω-alkyne DHA involves the selective oxidation of the terminal methyl group of a protected DHA derivative to an aldehyde, followed by a one-carbon homologation to the terminal alkyne.

Experimental Protocol: Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable two-step method to convert an aldehyde to a terminal alkyne.[5][7]

Step 1: Synthesis of the 1,1-dibromoolefin

-

To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an argon atmosphere, add carbon tetrabromide (1.0 eq) portion-wise.

-

Stir the mixture for 5 minutes, then add the ω-aldehyde DHA methyl ester (1.0 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify the crude product by flash chromatography on silica gel to yield the 1,1-dibromoolefin intermediate.

Step 2: Formation of the Terminal Alkyne

-

Dissolve the 1,1-dibromoolefin intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an argon atmosphere.

-

Slowly add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise.

-

Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting alkyne-modified DHA methyl ester by flash chromatography.

-

The methyl ester can then be hydrolyzed under standard basic conditions to afford the final alkyne-modified docosahexaenoic acid.

Characterization of Alkyne-Modified DHA

The structure and purity of alkyne-modified DHA are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of a terminal alkyne typically shows a characteristic signal for the acetylenic proton (≡C-H) in the range of 2-3 ppm.[8] For alkyne-modified DHA, other key signals would include those for the vinyl protons of the six double bonds (around 5.3-5.4 ppm), the bis-allylic protons (around 2.8 ppm), and the terminal methyl group of native DHA would be absent.[9][10]